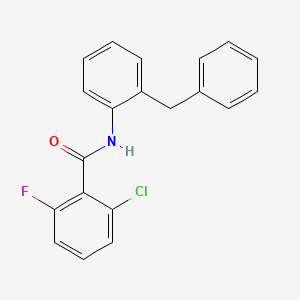
N-(2-benzylphenyl)-2-chloro-6-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-benzylphenyl)-2-chloro-6-fluorobenzamide, also known as BPN-15606, is a small molecule drug that has shown potential in treating various neurological disorders. It belongs to the class of compounds known as benzamides and has a molecular weight of 343.83 g/mol. BPN-15606 has gained significant attention in recent years due to its ability to modulate the activity of certain ion channels in the brain, which are involved in the regulation of neuronal excitability.
作用机制
N-(2-benzylphenyl)-2-chloro-6-fluorobenzamide acts as a selective inhibitor of Nav1.7 channels, which are primarily expressed in sensory neurons and play a critical role in the transmission of pain signals. By inhibiting Nav1.7 channels, this compound reduces the excitability of sensory neurons, leading to a decrease in pain transmission. Additionally, this compound has also been shown to modulate the activity of other ion channels, such as the calcium-activated potassium channel KCa2.2, which is involved in regulating neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. Studies have shown that this compound can reduce the excitability of sensory neurons, leading to a decrease in pain transmission. Additionally, this compound has also been shown to have anti-convulsant effects, which may make it useful in the treatment of epilepsy. Furthermore, this compound has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
One of the major advantages of N-(2-benzylphenyl)-2-chloro-6-fluorobenzamide is its selectivity for Nav1.7 channels, which makes it a useful tool for studying the role of these channels in various neurological disorders. Additionally, this compound has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on N-(2-benzylphenyl)-2-chloro-6-fluorobenzamide. One area of interest is the potential use of this compound in the treatment of neuropathic pain. Additionally, there is interest in studying the effects of this compound on other ion channels, such as KCa2.2, and its potential use in the treatment of other neurological disorders. Furthermore, there is interest in developing more potent and selective Nav1.7 inhibitors based on the structure of this compound.
合成方法
The synthesis of N-(2-benzylphenyl)-2-chloro-6-fluorobenzamide involves the reaction of 2-chloro-6-fluorobenzoyl chloride with 2-benzylphenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and is typically heated under reflux for several hours. The resulting product is purified by column chromatography to obtain the pure compound.
科学研究应用
N-(2-benzylphenyl)-2-chloro-6-fluorobenzamide has been extensively studied in preclinical models for its potential use in treating various neurological disorders such as epilepsy, neuropathic pain, and migraine. Studies have shown that this compound can modulate the activity of certain ion channels in the brain, such as the voltage-gated sodium channel Nav1.7, which is involved in the regulation of neuronal excitability. By modulating the activity of these ion channels, this compound has the potential to reduce the hyperexcitability of neurons, which is a common feature of many neurological disorders.
属性
IUPAC Name |
N-(2-benzylphenyl)-2-chloro-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFNO/c21-16-10-6-11-17(22)19(16)20(24)23-18-12-5-4-9-15(18)13-14-7-2-1-3-8-14/h1-12H,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAZCRBZXGVYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
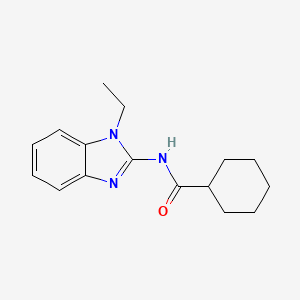
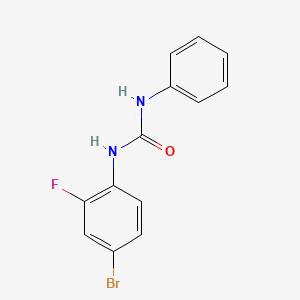
![N-{4-[acetyl(methyl)amino]phenyl}-3,4-dichlorobenzamide](/img/structure/B5874442.png)

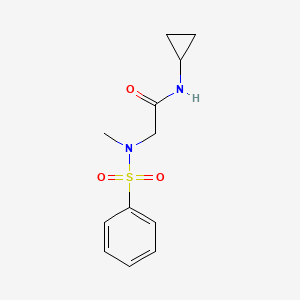
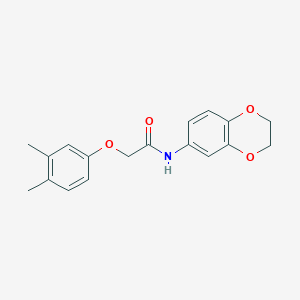

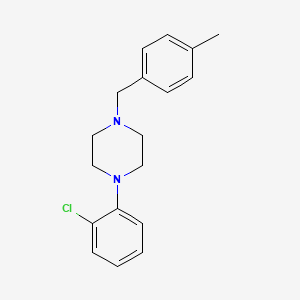
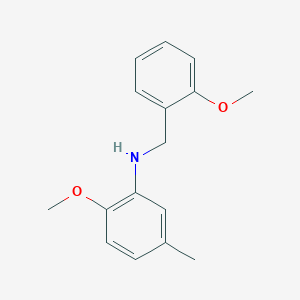
![2,4-dibromo-6-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5874483.png)
![methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}benzoate](/img/structure/B5874486.png)

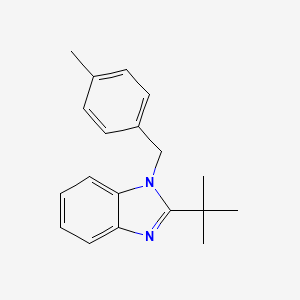
![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 2-bromobenzoate](/img/structure/B5874502.png)
